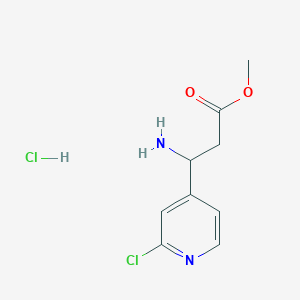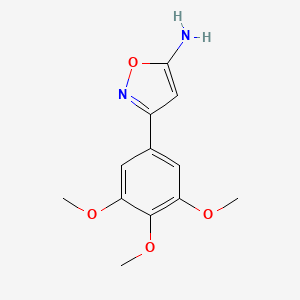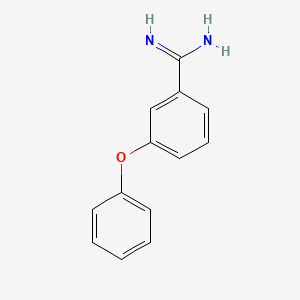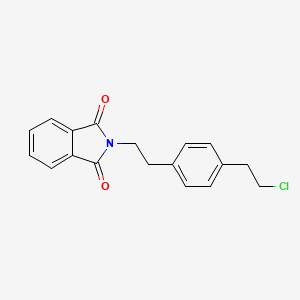
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine is an organic compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a pyrazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful attachment of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions may produce oxidized forms of the pyrazine ring.
Scientific Research Applications
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(trifluoromethyl)pyrazine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and interaction with enzymes or receptors, while the chloromethyl group can participate in covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyrazine: Lacks the chloromethyl group but shares the trifluoromethyl group.
3-(Trifluoromethyl)pyrazine: Similar structure but with the trifluoromethyl group in a different position.
2-(Chloromethyl)pyrazine: Lacks the trifluoromethyl group but shares the chloromethyl group.
Uniqueness
2-(Chloromethyl)-3-(trifluoromethyl)pyrazine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H4ClF3N2 |
|---|---|
Molecular Weight |
196.56 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-4-5(6(8,9)10)12-2-1-11-4/h1-2H,3H2 |
InChI Key |
FRTIQPPRWPBCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


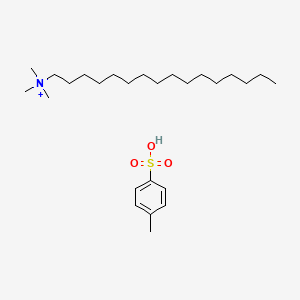
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
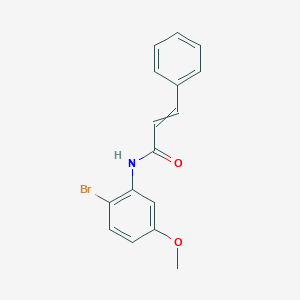
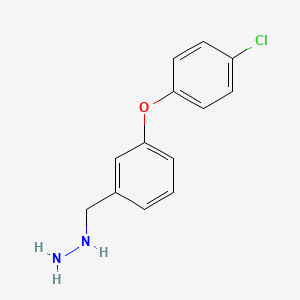
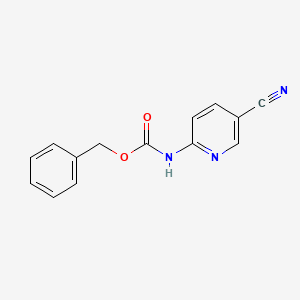
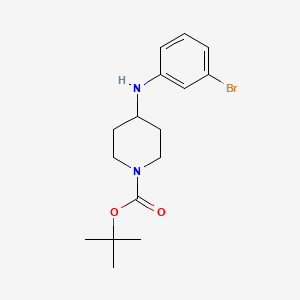
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
